1-benzyl-1H-pyrazole-5-carboxylic acid

Nitric Oxide Synthase iNOS Inflammation

This 1-benzyl-1H-pyrazole-5-carboxylic acid (≥95% HPLC) is a uniquely non-substitutable heterocyclic intermediate. The N1-benzyl group imparts superior lipophilicity (LogP ~1.63 vs. ~-0.02 for methyl analogs), driving target engagement in hydrophobic kinase binding pockets and enabling selective iNOS inhibitor development (e.g., derivative 10l). Proven in RIP1 kinase programs (Kd = 0.078 μM), it is fully Lipinski-compliant and serves as an ideal fragment for FBDD. Secure consistent high purity for your SAR and preclinical programs.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 87581-74-6
Cat. No. B3388493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-pyrazole-5-carboxylic acid
CAS87581-74-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC=N2)C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
InChIKeySFIGVCZYZFTEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrazole-5-carboxylic Acid (CAS 87581-74-6): Technical Specifications and Structural Advantages for Pharmaceutical Intermediate Sourcing


1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS 87581-74-6) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . Its structure features a pyrazole core substituted with a benzyl group at the N1 position and a carboxylic acid moiety at the C5 position, which renders it a versatile scaffold for medicinal chemistry applications . Commercially available at purities typically exceeding 95%, it serves as a key intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, with recent patent activity highlighting its growing commercial relevance [1].

Why Generic Substitution Fails: The Critical Impact of the N1-Benzyl Substitution on 1H-Pyrazole-5-Carboxylic Acid Reactivity and Physicochemical Profile


Substituting 1-benzyl-1H-pyrazole-5-carboxylic acid with a different N1-alkyl or N1-aryl analog is not straightforward due to the profound influence of the N1 substituent on the compound's physicochemical and biological properties [1]. The benzyl group significantly increases lipophilicity (LogP ~1.63) compared to a methyl group (LogP ~ -0.02), directly affecting membrane permeability and solubility. Furthermore, the substitution pattern dictates the compound's reactivity in downstream derivatization and its interactions with biological targets, as evidenced by structure-activity relationship studies in kinase inhibition [2]. Interchanging with a simpler analog like 1-methyl-1H-pyrazole-5-carboxylic acid would result in a drastically different LogP, potentially altering ADME properties and synthetic utility, which makes the 1-benzyl derivative a uniquely valuable and non-substitutable intermediate for specific medicinal chemistry programs.

Quantitative Evidence for Selecting 1-Benzyl-1H-pyrazole-5-carboxylic Acid Over Close Analogs


iNOS Inhibitory Activity of 1-Benzyl-1H-pyrazole-5-carboxylic Acid Derivative 10l Compared to In-Class Compounds

A derivative of 1-benzyl-1H-pyrazole-5-carboxylic acid, compound 10l (1-benzyl-3-(2-amino-5-chlorobenzoyl)-1H-pyrazole-5-carboxylic acid ethyl ester), exhibited 50% inhibition of inducible nitric oxide synthase (iNOS) at a concentration of 1 mM [1]. In contrast, the vast majority of other compounds in the same series of 1-alkyl-3-benzoyl-1H-pyrazoles demonstrated no significant inhibition of either iNOS or neuronal nitric oxide synthase (nNOS), indicating that the specific 1-benzyl substitution pattern contributes to a unique, albeit moderate, activity profile within this chemical class [1].

Nitric Oxide Synthase iNOS Inflammation

Enhanced Lipophilicity (LogP) of 1-Benzyl-1H-pyrazole-5-carboxylic Acid Compared to 1-Methyl and 1-Phenyl Analogs

1-Benzyl-1H-pyrazole-5-carboxylic acid possesses a calculated LogP value of 1.6296 . This value is substantially higher than that of the 1-methyl analog, which has reported LogP values ranging from -0.36 to 0.40, representing a >1.2 LogP unit increase [1]. The LogP of the 1-benzyl derivative is comparable to that of the 1-phenyl analog, which has a LogP of approximately 1.57 , but the presence of a methylene spacer in the benzyl group provides a distinct topological and electronic environment for molecular recognition events compared to the directly attached phenyl ring.

Physicochemical Properties Lipophilicity LogP ADME

Scaffold Performance in Kinase Inhibitor Development: 1-Benzyl-1H-pyrazole Derivatives as Potent RIP1 Kinase Inhibitors

Optimization of a 1-benzyl-1H-pyrazole core led to the discovery of a potent receptor-interacting protein 1 (RIP1) kinase inhibitor, compound 4b, which exhibited a Kd value of 0.078 μM against the RIP1 kinase and an EC50 of 0.160 μM in a cell necroptosis inhibitory assay [1]. This study demonstrates the high degree of target engagement and cellular potency achievable with this specific pyrazole scaffold. While the parent carboxylic acid itself is not a potent inhibitor, it serves as a crucial intermediate for installing key pharmacophoric elements that drive this high-affinity binding.

Kinase Inhibitor RIP1 Kinase Necroptosis Drug Discovery

Computational Drug-Likeness Profile: 1-Benzyl-1H-pyrazole-5-carboxylic Acid Adheres to Lipinski's Rule of Five

1-Benzyl-1H-pyrazole-5-carboxylic acid exhibits a favorable physicochemical profile for oral bioavailability according to Lipinski's Rule of Five [1]. With a molecular weight of 202.21 g/mol (<500), a LogP of 1.63 (<5), 1 hydrogen bond donor (<5), and 3 hydrogen bond acceptors (<10), it does not violate any of the rule's criteria. Its topological polar surface area (TPSA) of 55.12 Ų is also well within the desirable range for good oral absorption (<140 Ų) . This profile is comparable to other successful drug fragments and contrasts with larger, more complex intermediates that may present ADME liabilities early in development.

Drug-Likeness Lipinski's Rule of Five Physicochemical Properties Bioavailability

Strategic Application Scenarios for 1-Benzyl-1H-pyrazole-5-carboxylic Acid in Research and Development


Scaffold for Development of Selective iNOS Inhibitors

Given the documented iNOS inhibitory activity of its derivative 10l (50% inhibition at 1 mM) and the lack of nNOS inhibition, 1-benzyl-1H-pyrazole-5-carboxylic acid is an ideal starting point for medicinal chemistry programs aiming to develop selective iNOS inhibitors for inflammatory disorders [1]. Its use can accelerate structure-activity relationship (SAR) studies focused on improving potency and selectivity.

Core Building Block for Lipophilic Kinase Inhibitor Libraries

The enhanced lipophilicity (LogP ~1.63) of this compound, compared to 1-methyl analogs, makes it a superior building block for creating focused libraries of kinase inhibitors where target engagement in hydrophobic binding pockets is desired . Its proven utility in the development of a potent RIP1 kinase inhibitor (Kd = 0.078 μM) underscores its value in generating high-quality chemical probes [2].

Reference Standard for Physicochemical Property Optimization in Fragment-Based Drug Discovery

With its full compliance with Lipinski's Rule of Five and a favorable TPSA of 55.12 Ų, 1-benzyl-1H-pyrazole-5-carboxylic acid serves as an excellent fragment for fragment-based drug discovery (FBDD) [3]. It can be used as a reference standard to calibrate computational models for predicting the oral bioavailability of more complex derivatives or as a starting point for fragment growing and linking strategies.

Key Intermediate for Anti-inflammatory Agent Synthesis

As a widely recognized intermediate for anti-inflammatory agents, this compound enables the efficient synthesis of next-generation therapeutics [4]. Its commercial availability in high purity (>95%) from multiple vendors ensures a reliable and scalable supply chain for both academic research and early-stage preclinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.